6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide
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Overview
Description
6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclobutyl ring, a triazole moiety, and an oxazepane ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Construction of the Oxazepane Ring: This step often involves the cyclization of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the triazole and oxazepane intermediates using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or oxazepane rings using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The oxazepane ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole moiety and are known for their antimicrobial and anticancer properties.
Oxazepane Derivatives: Compounds with the oxazepane ring are studied for their potential as central nervous system agents.
Uniqueness
6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide is unique due to the combination of the cyclobutyl, triazole, and oxazepane rings, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
6-cyclobutyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,4-oxazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20(24-8-9-27-13-19(12-24)18-2-1-3-18)22-10-16-4-6-17(7-5-16)11-25-15-21-14-23-25/h4-7,14-15,18-19H,1-3,8-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZVKXXRTVXRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CN(CCOC2)C(=O)NCC3=CC=C(C=C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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